2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Attachment of the Methylphenyl Group: The methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using a suitable methylphenyl halide and a Lewis acid catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be added using a trifluoromethylation reagent such as trifluoromethyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Materials Science: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrazole and pyrimidine rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-nitrophenyl)-6-(trifluoromethyl)pyrimidine
Uniqueness
The uniqueness of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, while the methylphenyl group contributes to its binding affinity and selectivity for molecular targets.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, including medicinal chemistry, materials science, and biological research.
Properties
Molecular Formula |
C17H15F3N4 |
---|---|
Molecular Weight |
332.32 g/mol |
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C17H15F3N4/c1-10-4-6-13(7-5-10)14-9-15(17(18,19)20)22-16(21-14)24-12(3)8-11(2)23-24/h4-9H,1-3H3 |
InChI Key |
QNWGKUKWUUXOGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)N3C(=CC(=N3)C)C)C(F)(F)F |
Origin of Product |
United States |
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